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molecular formula C11H8N2O B168655 4-(Pyrimidin-5-yl)benzaldehyde CAS No. 198084-12-7

4-(Pyrimidin-5-yl)benzaldehyde

Cat. No. B168655
M. Wt: 184.19 g/mol
InChI Key: BXNXTOLXLPQMHS-UHFFFAOYSA-N
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Patent
US08362017B2

Procedure details

To a 100 mL recovery flask was added 4-(5-pyrimidinyl)-benzaldehyde 48 (1.01 g, 5.49 mmol, 1.0 eq.) and CH3OH (30 mL). The resulting suspension was stirred upon which NaBH4 (311 mg, 8.23 mmol, 1.5 eq.) was added. Upon addition of NaBH4 the reaction became homogeneous. After stirring at room temperature for 2 h, the reaction was complete by LC/MS. The reaction mixture was concentrated and diluted with EtOAc upon which it was washed with a succession of water and brine. The aqueous phases were combined and extracted with EtOAc. The organic phases were dried over anhydrous Na2SO4, filtered, and concentrated to give a fine yellow powder that was used in subsequent reactions without further purification (523 mg, 51%).
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
311 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([C:7]2[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=2)[CH:4]=[N:3][CH:2]=1.[BH4-].[Na+]>CO>[N:1]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([CH2:11][OH:12])=[CH:13][CH:14]=2)[CH:4]=[N:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
N1=CN=CC(=C1)C1=CC=C(C=O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
311 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc upon which it
WASH
Type
WASH
Details
was washed with a succession of water and brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a fine yellow powder that
CUSTOM
Type
CUSTOM
Details
was used in subsequent reactions without further purification (523 mg, 51%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1=CN=CC(=C1)C1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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